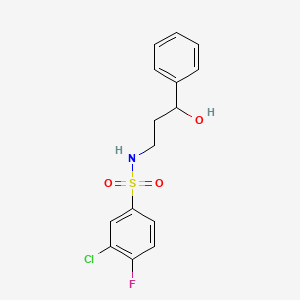

![molecular formula C14H14N4O2 B2861064 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 1797014-72-2](/img/structure/B2861064.png)

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

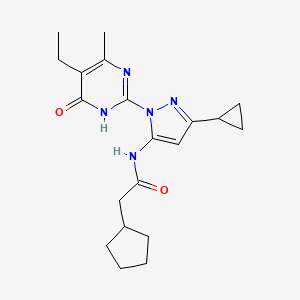

Pyrazolo[1,5-a]pyrimidines (PPs) are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The photophysical properties of PPs can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . This improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis

PPs have tunable photophysical properties . They also allow good solid-state emission intensities . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Aplicaciones Científicas De Investigación

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) synthesized a series of compounds, including pyrazolopyrimidines derivatives, that demonstrated potential as anticancer and anti-5-lipoxygenase agents. This study highlights the application of such compounds in the development of treatments for cancer and inflammatory diseases. Read more.

Pharmacokinetics and Metabolism Studies

Kamimura et al. (2017) conducted a study on the glucokinase activator PF-04937319, which is related to the chemical compound of interest. They used humanized chimeric mice to predict human disposition of the drug, demonstrating the compound's role in pharmacokinetic studies. Read more.

Synthesis of Derivatives with Antitumor and Antimicrobial Activities

Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones, which led to the creation of substituted pyridine and other derivatives. These compounds showed significant antitumor and antimicrobial activities, indicating the potential use of such chemical structures in medical research. Read more.

Metabolites in Safety Testing

Sharma et al. (2014) investigated the metabolites of a glucokinase activator similar to our compound of interest, highlighting its application in safety testing for early clinical development. This research is pivotal in understanding the metabolism and safety profile of new drug candidates. Read more.

Synthesis of Potential Benzodiazepine Receptor Ligands

Bruni et al. (1994) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, investigating their potential as benzodiazepine receptor ligands. This research contributes to the development of new therapeutic agents targeting benzodiazepine receptors. Read more.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit fluorescence properties . This suggests that the compound might interact with its targets by absorbing and emitting light, which could lead to changes in the targets’ behavior or state.

Biochemical Pathways

Given the potential target of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways .

Result of Action

Given the potential target of cdk2, it can be inferred that the compound may have an effect on cell proliferation .

Action Environment

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit tunable photophysical properties, suggesting that light conditions could potentially influence the compound’s action .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the phosphorylation of proteins involved in signal transduction, thereby altering cellular responses to external stimuli . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have shown that high doses can result in adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, affecting the levels of various metabolites . For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-8-4-13-15-6-11(7-18(13)17-8)16-14(19)12-5-9(2)20-10(12)3/h4-7H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEJXRIOPRLDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)